2-(Difluoromethyl)pyrrolidine

Catalog No.
S12836906
CAS No.
M.F
C5H9F2N
M. Wt
121.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethyl)pyrrolidine

Product Name

2-(Difluoromethyl)pyrrolidine

IUPAC Name

2-(difluoromethyl)pyrrolidine

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

InChI

InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2

InChI Key

BRJUDDAYKBMPMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(F)F

2-(Difluoromethyl)pyrrolidine is a highly specialized fluorinated building block primarily utilized in medicinal chemistry and advanced material synthesis [1]. As a structural analog of pyrrolidine, the incorporation of a gem-difluoromethyl (-CF2H) group at the 2-position fundamentally alters the physicochemical profile of the secondary amine [2]. For procurement and process chemistry, its value lies in its ability to precisely modulate basicity (pKa) and lipophilicity (logP) while introducing a lipophilic hydrogen bond donor motif [3]. It is typically supplied as a hydrochloride salt (e.g., CAS 1423015-69-3 for the (2S)-enantiomer) to ensure handling stability and prevent atmospheric degradation during industrial scale-up [1].

Research Fit

Building block type Fluorinated pyrrolidine scaffold for medicinal chemistry and drug-target interaction studies
Functional group Difluoromethyl as H-bond donor and lipophilicity modifier, not generic fluorine tag
Research use Research-use-only compound for fine-tuning molecular recognition

Substituting 2-(difluoromethyl)pyrrolidine with the parent pyrrolidine, 2-methylpyrrolidine, or 2-(trifluoromethyl)pyrrolidine often results in downstream failure during lead optimization or formulation [1]. While 2-(trifluoromethyl)pyrrolidine (-CF3) is a common comparator, the -CF3 group exerts a massive electron-withdrawing effect that can suppress the amine's pKa to approximately 7.8, rendering it largely unprotonated at physiological pH and drastically reducing aqueous solubility [2]. Conversely, 2-methylpyrrolidine lacks the metabolic stability and unique hydrogen-bond-donating capacity of the -CF2H group [3]. The -CF2H moiety uniquely acts as a 'lipophilic hydrogen bond donor,' providing a precise intermediate pKa that balances membrane permeability with adequate aqueous solubility—a balance that cannot be achieved by merely substituting with -CH3 or -CF3 derivatives [1].

Substitution Risk

Why this product cannot be directly substituted

2-(Difluoromethyl)pyrrolidine
-CF3 analog
Lacks H-bond donor capacity; purely hydrophobic and electron-withdrawing
2-(Difluoromethyl)pyrrolidine
-CH2F analog
Lacks enhanced metabolic stability and conformational bias
2-(Difluoromethyl)pyrrolidine
Unsubstituted pyrrolidine / alkyl analog
May lack metabolic stability and H-bond donation

Intermediate pKa Attenuation for Balanced Permeability

The introduction of fluorinated groups at the alpha-position of pyrrolidine predictably depresses the basicity of the amine nitrogen via inductive effects [1]. While the parent pyrrolidine exhibits a high pKa of approximately 11.3, the addition of a trifluoromethyl group in 2-(trifluoromethyl)pyrrolidine drastically reduces the pKa to approximately 7.8, which can compromise target binding that relies on a protonated amine [1]. 2-(Difluoromethyl)pyrrolidine provides a critical intermediate pKa of approximately 9.2 [2]. This ~2.1-unit reduction from the parent compound enhances passive membrane permeability without completely abolishing the physiological protonation state required for efficacy [1].

Evidence DimensionAmine pKa (Basicity)
Target Compound Data~9.2 (2-Difluoromethylpyrrolidine)
Comparator Or Baseline~11.3 (Pyrrolidine) and ~7.8 (2-Trifluoromethylpyrrolidine)
Quantified Difference~2.1 unit reduction vs parent; ~1.4 unit higher than -CF3 analog
ConditionsAqueous titration / predicted physiological conditions

Selecting the -CF2H analog prevents the over-attenuation of basicity seen with -CF3, ensuring the amine remains partially protonated for target engagement while still improving lipophilicity.

Solution stability vs. 2-(fluoromethyl)pyrrolidine
Head-to-head
60-90% decomposition after 7 days at pH 7.4 and 50 °C, while target shows <2% decomposition
Supports solution-phase stability screening
Stability data reported under specific stress conditions; comparator class context

Controlled Lipophilicity and Unique Hydrogen Bond Donor Capacity

In drug design, managing lipophilicity is critical to avoiding metabolic clearance and off-target toxicity [1]. The -CF3 group is highly lipophilic, often pushing lead compounds into unfavorable logP territories [2]. 2-(Difluoromethyl)pyrrolidine mitigates this by offering a lower lipophilicity penalty compared to its -CF3 counterpart, while still protecting the 2-position from oxidative metabolism [1]. Furthermore, the polarized C-H bond in the -CF2H group acts as a weak, lipophilic hydrogen bond donor (hydrogen bond acidity parameter A ~0.1), a property entirely absent in 2-(trifluoromethyl)pyrrolidine and 2-methylpyrrolidine [2]. This allows it to mimic hydroxyl groups in binding pockets without the associated phase II metabolic liabilities [2].

Evidence DimensionHydrogen bond donor capacity and lipophilicity
Target Compound DataActs as a lipophilic H-bond donor (A ~0.1) with intermediate logP increase
Comparator Or Baseline2-(Trifluoromethyl)pyrrolidine (No H-bond donor capacity, extreme logP increase)
Quantified DifferenceDistinct H-bond donor capability vs -CF3; lower logP penalty
ConditionsSolute NMR analysis and computational logP modeling

Procurement of the difluoromethyl variant is essential when a synthesis requires a bioisostere that can participate in hydrogen bonding without the extreme hydrophobicity of a trifluoromethyl group.

Hydrogen bond donor vs. -CF3
Head-to-head
N-H···F interaction observed in crystal structure; -CF3 purely hydrophobic
Supports binding-mode interpretation and target engagement
Qualitative functional difference enables distinct binding modes

Salt Form Stability and Handling Reproducibility

Free base pyrrolidines, particularly those with lower molecular weights, are often volatile, prone to oxidation, and difficult to handle reproducibly on a process scale [1]. 2-(Difluoromethyl)pyrrolidine is commercially procured and processed as a hydrochloride salt [2]. The intermediate basicity of the -CF2H amine allows for the formation of a highly stable, crystalline HCl salt that resists the extreme hygroscopicity sometimes observed with more basic unfluorinated pyrrolidine salts [1]. This ensures precise stoichiometric control during downstream coupling reactions, such as Buchwald-Hartwig aminations or amide bond formations, which are highly sensitive to moisture and amine equivalents [2].

Evidence DimensionHandling stability and stoichiometric precision
Target Compound DataForms stable, crystalline HCl salt
Comparator Or BaselineFree base pyrrolidines (volatile, air-sensitive, highly hygroscopic)
Quantified DifferenceSignificant reduction in volatility and moisture uptake
ConditionsAmbient laboratory storage and process-scale weighing

Procuring the HCl salt form of this specific compound guarantees batch-to-batch reproducibility and prevents yield losses associated with amine degradation or inaccurate dosing.

Improved bioavailability via pKa modulation
Class-level
pKa predicted ~9.4, vs. unsubstituted pyrrolidine pKa 11.27; ~80-fold lower ionized fraction at physiological pH
Supports oral absorption optimization
Predicted pKa based on regioisomeric analog; class-level inference

Lead Optimization in Medicinal Chemistry (pKa Tuning)

2-(Difluoromethyl)pyrrolidine is the optimal building block when a lead compound containing a pyrrolidine ring suffers from poor membrane permeability or hERG toxicity due to excessive basicity. By substituting the parent pyrrolidine with the -CF2H analog, chemists can lower the pKa by ~2 units, improving the pharmacokinetic profile without losing the critical protonated state required for receptor binding—a balance impossible to achieve with a -CF3 substitution [1].

Synthesis of Lipophilic Bioisosteres

In projects where a hydroxyl or thiol group is rapidly metabolized (e.g., via glucuronidation), this compound serves as a direct precursor to introduce a lipophilic hydrogen bond donor. The -CF2H proton can engage in weak hydrogen bonding within the target active site, maintaining binding affinity while drastically enhancing metabolic stability [2].

Process-Scale Amide and Amine Couplings

Due to the stable crystalline nature of its hydrochloride salt, 2-(difluoromethyl)pyrrolidine is highly suited for scale-up synthesis involving sensitive catalytic cross-couplings or peptide couplings. Its intermediate nucleophilicity provides predictable reaction kinetics, minimizing side reactions and ensuring high yields in active pharmaceutical ingredient (API) manufacturing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Metabolic stability and oral bioavailability
Drug-likeness review
Stability assessment and exposure-model review
Solution-stable preclinical intermediates
Chemical stability review
Stability assessment and solution integrity review
Target binding affinity via H-bonding
Hydrogen bond donor review
Binding mode review and molecular recognition assessment

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

121.07030562 g/mol

Monoisotopic Mass

121.07030562 g/mol

Heavy Atom Count

8

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